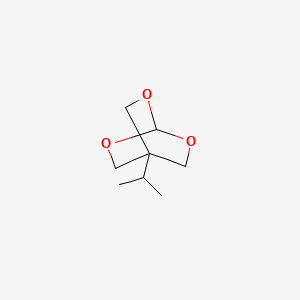
Methyl 4-oxo-6-phenylhex-5-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-6-phenylhex-5-ynoate is an organic compound with the molecular formula C13H12O3 It is characterized by the presence of a phenyl group, a keto group, and an alkyne group within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-6-phenylhex-5-ynoate typically involves the reaction of phenylacetylene with methyl acetoacetate under specific conditions The reaction is often catalyzed by a base such as sodium ethoxide or potassium tert-butoxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-6-phenylhex-5-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol or reduce the alkyne to an alkene.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols or alkenes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Methyl 4-oxo-6-phenylhex-5-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-oxo-6-phenylhex-5-ynoate involves its interaction with specific molecular targets. The compound’s reactivity is influenced by the presence of the keto and alkyne groups, which can participate in various chemical reactions. The phenyl group also contributes to the compound’s overall reactivity and potential interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-methyl-2-oxo-6-phenylhexahydro-5-pyrimidinecarboxylate
- 5-Hexynoic acid, 4-oxo-6-phenyl-, methyl ester
Uniqueness
Methyl 4-oxo-6-phenylhex-5-ynoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a keto group and an alkyne group within the same molecule allows for a wide range of chemical transformations and interactions.
Propiedades
Número CAS |
59700-84-4 |
|---|---|
Fórmula molecular |
C13H12O3 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
methyl 4-oxo-6-phenylhex-5-ynoate |
InChI |
InChI=1S/C13H12O3/c1-16-13(15)10-9-12(14)8-7-11-5-3-2-4-6-11/h2-6H,9-10H2,1H3 |
Clave InChI |
VIVMTESOZUPDNJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC(=O)C#CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


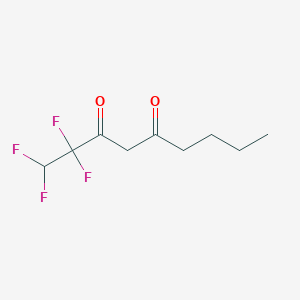
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
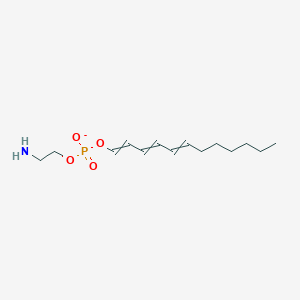
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
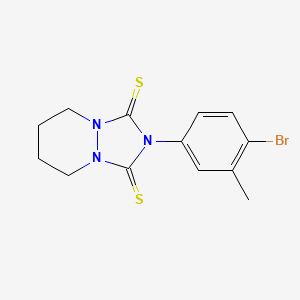
![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
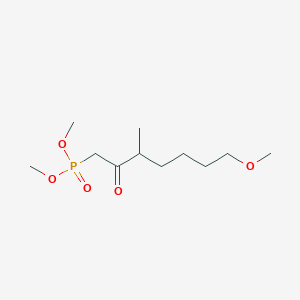
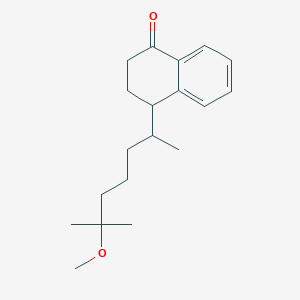
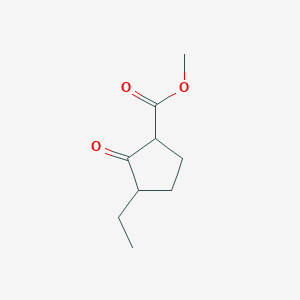
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
![2-[(E)-(Cyclohexylimino)methyl]benzaldehyde](/img/structure/B14602571.png)
